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molecular formula C10H11N3O2 B8445457 2-(1-(2-Nitrophenyl)ethylamino)acetonitrile

2-(1-(2-Nitrophenyl)ethylamino)acetonitrile

Cat. No. B8445457
M. Wt: 205.21 g/mol
InChI Key: BOIWMIUAMSRBNX-UHFFFAOYSA-N
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Patent
US08673898B2

Procedure details

2-Nitrobenzylamine (513 mg, 3.37 mmol) was added to an acetonitrile (40 mL) containing K2CO3 (932 mg, 6.74 mmol) and 2-bromopropanitrile (677 mg, 5.06 mmol) under a nitrogen atmosphere. The reaction mixture was heated to 65° C. for 14 hours. The product (18) was used without purification or concentration in the next step.
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
932 mg
Type
reactant
Reaction Step Two
Quantity
677 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][NH2:7])([O-:3])=[O:2].[C:12]([O-])([O-])=O.[K+].[K+].C[CH:19](Br)[C:20]#[N:21]>C(#N)C>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]([NH:7][CH2:19][C:20]#[N:21])[CH3:12])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CN)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
932 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
677 mg
Type
reactant
Smiles
CC(C#N)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product (18) was used without purification or concentration in the next step

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(C)NCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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